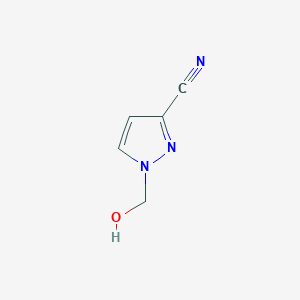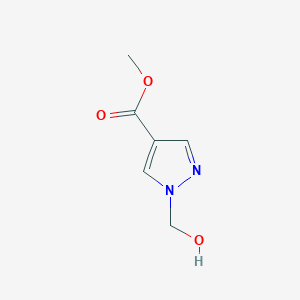![molecular formula C10H12N4O2S B3388187 2-[5,7-Dimethyl-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]acetic acid CAS No. 863668-02-4](/img/structure/B3388187.png)
2-[5,7-Dimethyl-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]acetic acid
Vue d'ensemble
Description
2-[5,7-Dimethyl-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]acetic acid is a synthetic compound belonging to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are used in various chemical, biological, and medicinal applications due to their unique structural and functional properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5,7-Dimethyl-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]acetic acid typically involves multiple steps, including:
Cyclization: Formation of the triazolopyrimidine ring through a cyclization reaction involving appropriate precursors.
Substitution: Introduction of methyl and methylsulfanyl groups via substitution reactions.
Acid Addition: Attachment of the acetic acid group to the triazolopyrimidine core.
Industrial Production Methods
Industrial synthesis may involve optimized reaction conditions for large-scale production, such as:
High-purity reagents.
Catalysts to enhance reaction rates.
Controlled temperature and pressure to maximize yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation, potentially converting the sulfanyl group to a sulfoxide or sulfone.
Reduction: Reduction reactions might target the triazolopyrimidine ring or the methylsulfanyl group.
Substitution: Both electrophilic and nucleophilic substitutions can modify the triazolopyrimidine ring.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing Agents: Commonly used are sodium borohydride or lithium aluminum hydride.
Solvents: Varied depending on the reaction, often including polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products Formed
The reactions can yield various products, including:
Oxidized forms of the original compound.
Reduced triazolopyrimidine derivatives.
Substituted derivatives with modified functional groups.
Applications De Recherche Scientifique
Chemistry
Used as a precursor in organic synthesis.
Functions as a building block for more complex molecules.
Biology
Investigated for its potential as a biochemical probe.
Studied for enzyme inhibition and protein interactions.
Medicine
Explored for its anti-inflammatory and anti-cancer properties.
Industry
Used in the development of novel materials.
Employed in agricultural chemistry for pesticide and herbicide development.
Mécanisme D'action
The compound exerts its effects primarily through interactions with specific molecular targets. The methylsulfanyl group and triazolopyrimidine core play crucial roles in binding to enzymes or receptors, thereby modulating biological pathways. These interactions can inhibit or activate specific biochemical processes, leading to desired therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Triazolo[1,5-a]pyrimidin-6-yl derivatives: Vary in their substituent groups but share the core structure.
2-Methylsulfanyl-5,7-dimethylpyrimidine derivatives: Similar in having methylsulfanyl and methyl groups.
Uniqueness
2-[5,7-Dimethyl-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]acetic acid is unique due to the specific combination of functional groups, which impart distinctive chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for diverse scientific research and industrial applications.
Propriétés
IUPAC Name |
2-(5,7-dimethyl-2-methylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2S/c1-5-7(4-8(15)16)6(2)14-9(11-5)12-10(13-14)17-3/h4H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFWKTHVGDRIPLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=NC(=NN12)SC)C)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201147338 | |
| Record name | 5,7-Dimethyl-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidine-6-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201147338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
863668-02-4 | |
| Record name | 5,7-Dimethyl-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidine-6-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=863668-02-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,7-Dimethyl-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidine-6-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201147338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-(Hydroxymethyl)-5-iodophenyl]methanol](/img/structure/B3388104.png)













